molecular formula C8H11N3O2 B1644698 3-nitro-N-propylpyridin-2-amine CAS No. 26820-66-6

3-nitro-N-propylpyridin-2-amine

Cat. No.: B1644698
CAS No.: 26820-66-6
M. Wt: 181.19 g/mol
InChI Key: VMPHHWCBMJIVOQ-UHFFFAOYSA-N
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Description

General Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in a vast array of chemical applications. guidechem.comcymitquimica.com Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, make it a versatile scaffold in both organic synthesis and the development of functional materials. guidechem.com Pyridine and its derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals. nih.govnih.gov

In organic synthesis, pyridines can act as catalysts, ligands for metal-catalyzed reactions, and as starting materials for more complex molecular architectures. nih.gov The nitrogen atom imparts a dipole moment and basicity, allowing for a range of chemical transformations. guidechem.com The functionalization of the pyridine ring through electrophilic and nucleophilic substitution reactions enables the introduction of various substituents, leading to a vast library of compounds with tailored properties. guidechem.com

The applications of pyridine derivatives extend to the field of functional materials, where they are used in the creation of conducting polymers, dyes, and materials with specific optical and electronic properties. guidechem.com The continuous development of novel synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multi-component reactions, further expands the accessibility and utility of substituted pyridines. scielo.brnih.gov

Significance of Nitro-Pyridinamine Scaffolds in Contemporary Chemical and Biological Research

Within the broad class of pyridine derivatives, the nitro-pyridinamine scaffold is of significant interest to researchers, particularly in medicinal chemistry. This structural motif features both a nitro group (-NO2) and an amino group (-NHR) attached to the pyridine ring. The nitro group is a strong electron-withdrawing group, which can profoundly influence the chemical reactivity and biological activity of the molecule. researchgate.net

Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netguidechem.com The presence of the nitro group can affect a molecule's pharmacokinetics and its ability to interact with biological targets. guidechem.com Specifically, nitro-pyridinamine derivatives are explored as intermediates in the synthesis of various bioactive molecules and as potential therapeutic agents themselves. nih.gov For instance, they have been investigated for their potential as inhibitors of various enzymes, such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

The reactivity of the nitro-pyridinamine scaffold allows for further chemical modifications. The nitro group can be reduced to an amino group, providing a route to diaminopyridines, which are themselves important building blocks for other complex heterocyclic systems. This versatility makes nitro-pyridinamines valuable intermediates in the discovery and development of new chemical entities with potential applications in human health and agriculture. scielo.br

Specific Research Focus on 3-nitro-N-propylpyridin-2-amine

While extensive research has been conducted on the broader class of nitro-pyridinamines, specific published studies focusing exclusively on This compound are limited. Much of the available information on this particular compound comes from chemical suppliers, which provide basic physical and chemical data.

Based on established synthetic routes for analogous compounds, the synthesis of this compound would likely involve the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine (B167233) with propylamine. scielo.br The chlorine atom at the 2-position of the pyridine ring is activated by the adjacent electron-withdrawing nitro group at the 3-position, making it susceptible to displacement by a primary amine like propylamine.

The primary research interest in compounds like this compound lies in its potential as a building block for more complex molecules. The presence of the nitro and secondary amine functionalities on the pyridine core allows for a variety of subsequent chemical transformations. It serves as a scaffold that can be further elaborated to explore structure-activity relationships in the development of new bioactive compounds. While direct biological studies on this specific molecule are not widely reported in the literature, its structural similarity to other biologically active nitro-pyridinamines suggests its potential utility in medicinal chemistry research programs.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 26820-66-6 nih.gov
Molecular Formula C8H11N3O2 nih.gov
Molecular Weight 181.19 g/mol nih.gov
Purity 97% nih.gov
Category Pyridine nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-5-9-8-7(11(12)13)4-3-6-10-8/h3-4,6H,2,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHHWCBMJIVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303213
Record name 3-Nitro-N-propyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-66-6
Record name 3-Nitro-N-propyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-propyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitro N Propylpyridin 2 Amine and Its Precursors

Strategies for Constructing the Pyridine (B92270) Core with Nitro and Amino Functionalities

Building the central heterocyclic ring with the required functionalities already incorporated or strategically placed for further modification is a fundamental approach in pyridine chemistry.

The direct nitration of 2-aminopyridine (B139424) is a well-documented but complex reaction that typically yields a mixture of isomers. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the regiochemical outcome is highly dependent on the reaction conditions.

When 2-aminopyridine is nitrated using a mixture of concentrated nitric and sulfuric acids, the primary products are 2-amino-5-nitropyridine and 2-amino-3-nitropyridine (B1266227). sapub.org Often, the 5-nitro isomer is the major product, while the desired 3-nitro isomer is a minor byproduct. sapub.org The reaction initially forms 2-nitraminopyridine, a kinetic product, which can then undergo rearrangement in hot sulfuric acid to yield the ring-nitrated isomers, which are the thermodynamic products. sapub.orgnjit.edu The rearrangement of 2-nitraminopyridine is an intermolecular process involving dissociation and subsequent ring nitration. sapub.org

To circumvent the formation of isomeric mixtures, indirect methods have been developed. One such patented method involves a multi-step process:

Bromination: 2-aminopyridine is first reacted with liquid bromine in an organic solvent to produce 2-amino-5-bromopyridine (B118841). patsnap.com

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated with a mixture of concentrated nitric and sulfuric acids. The bulky bromo group at the 5-position helps direct the incoming nitro group to the 3-position. patsnap.com

Debromination: The final step involves hydrogenation to reductively remove the bromine atom, yielding the desired 2-amino-3-nitropyridine. patsnap.com

Table 1: Nitration Conditions for 2-Aminopyridine Derivatives
PrecursorReagentsConditionsMajor Product(s)Reference
2-AminopyridineHNO₃, H₂SO₄40°C or higher2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor) sapub.org
2-NitraminopyridineH₂SO₄Heat2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine sapub.orgnjit.edu
2-Amino-5-bromopyridineHNO₃, H₂SO₄110-120°C, 6-7 h2-Amino-5-bromo-3-nitropyridine patsnap.com

An alternative to functionalizing an existing pyridine ring is to construct the ring from acyclic (open-chain) components that already contain a nitro group. This approach can offer high regioselectivity. A notable example is the three-component ring transformation (TCRT) involving a dinitropyridone. nih.gov

In this method, 1-methyl-3,5-dinitro-2-pyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov When this dinitropyridone is reacted with a ketone and a nitrogen source like ammonia (B1221849), a ring transformation occurs. The reaction proceeds through the opening of the pyridone ring, followed by condensation with the ketone and ammonia to form a new, highly substituted nitropyridine ring. nih.gov This "scrap and build" strategy allows for the synthesis of functionalized nitropyridines that may be difficult to obtain through direct substitution methods. nih.gov

For instance, the reaction of dinitropyridone with cyclohexanone and ammonia yields the corresponding cyclohexa[b]pyridine derivative in good yield. nih.gov This methodology is versatile and can be applied to various ketones to produce a range of substituted nitropyridines. nih.gov

Introduction and Functionalization of the Amino Group at Position 2

Once a pyridine core with the appropriate nitro group placement is secured (e.g., 2-amino-3-nitropyridine or 2-chloro-3-nitropyridine), the next step is the introduction of the N-propyl group.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.org This process converts a carbonyl group into an amine via an intermediate imine. wikipedia.org To introduce an N-propyl group onto a primary amino group, such as in 2-amino-3-nitropyridine, the amine is reacted with propanal (an aldehyde). This reaction, typically performed under mildly acidic conditions, forms a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine. youtube.comresearchgate.net

A key advantage of this method is that it can often be performed as a one-pot reaction, where the amine, aldehyde, and a selective reducing agent are combined. wikipedia.orgyoutube.com The choice of reducing agent is crucial; it must be capable of reducing the imine intermediate without reducing the starting aldehyde.

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationCharacteristicsReference
Sodium cyanoborohydrideNaBH₃CNMild reducing agent, effective under slightly acidic conditions. Reduces imines faster than ketones or aldehydes. wikipedia.orgyoutube.com
Sodium triacetoxyborohydrideNaBH(OAc)₃Mild and non-toxic. Effective for a wide range of aldehydes and ketones. Does not require acidic conditions. organic-chemistry.org
Catalytic HydrogenationH₂/Pd, Pt, or NiA "green" chemistry approach using hydrogen gas and a metal catalyst. Can be performed sequentially in one pot. wikipedia.org

A highly effective strategy for forming the N-propylamino group is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly suitable if the starting material is a 2-halopyridine, such as 2-chloro-3-nitropyridine (B167233). The pyridine ring is "activated" towards nucleophilic attack by the presence of the electron-withdrawing nitro group. chemrxiv.org

In this reaction, 2-chloro-3-nitropyridine is treated with n-propylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom at the 2-position of the pyridine ring and displacing the chloride leaving group. youtube.com These reactions often require heat and may be performed in a polar aprotic solvent like DMSO or NMP. sci-hub.se Microwave irradiation has also been shown to dramatically decrease reaction times for SNAr reactions on halopyridines. sci-hub.se The reactivity of the leaving group can vary, but for activated systems, fluoro and chloro derivatives are commonly used. sci-hub.se

Selective Introduction of the Nitro Group at Position 3

The regioselective introduction of a nitro group onto a pyridine ring is a significant synthetic challenge. Direct nitration of pyridine itself is difficult due to the deactivation of the ring by the electronegative nitrogen atom and requires harsh conditions, typically yielding 3-nitropyridine (B142982) as the major product, albeit in low yields. wikipedia.org

If one were to attempt the nitration of N-propylpyridin-2-amine, the outcome would be dictated by the directing effect of the N-propylamino group. As a strong activating ortho-, para-director, it would favor the introduction of the nitro group at the 5-position (para) and to a lesser extent at the 3-position (ortho). This would likely result in a mixture of isomers, with 5-nitro-N-propylpyridin-2-amine being a significant, if not the major, product, similar to the nitration of 2-aminopyridine itself. sapub.org

Therefore, a more synthetically viable and selective strategy is to introduce the nitro group before the N-propylamino group. The preferred pathway involves using a precursor where the 3-nitro functionality is already established. The synthesis of 2-chloro-3-nitropyridine, followed by nucleophilic substitution with n-propylamine as described in section 2.2.2, represents a more controlled and selective route to the final target compound, 3-nitro-N-propylpyridin-2-amine. This approach avoids the regioselectivity problems associated with the direct nitration of an activated pyridine ring.

Direct Nitration Strategies and Regioselectivity Considerations

Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which is further deactivated under the acidic conditions of classical nitration. researchgate.net However, the presence of an activating group, such as an amino substituent, can facilitate electrophilic substitution.

When considering a precursor like 2-(propylamino)pyridine, direct nitration would be expected to yield a mixture of isomers. The nitration of the parent 2-aminopyridine provides insight into the regioselectivity of this reaction. Treatment of 2-aminopyridine with a mixture of nitric and sulfuric acid predominantly yields 2-amino-5-nitropyridine, with the desired 2-amino-3-nitropyridine formed as a minor product. sapub.orgorgsyn.org The typical ratio of the 5-nitro to the 3-nitro isomer is approximately 9:1 by weight. sapub.org This regiochemical outcome is attributed to a combination of electronic and steric effects, making the C5 position (para to the amino group) the most favorable site for electrophilic attack. The separation of these isomers is often described as laborious and inconvenient. orgsyn.org

To overcome this inherent lack of regioselectivity, modern synthetic strategies employ directing groups to favor nitration at the C3 position. For instance, a method utilizing an N-sulfonyl group as a directing group has been reported for the selective C3–H nitration of 2-aminopyridines. This approach involves protecting the 2-amino group as a sulfanilamide, which then directs the nitrating agent (tert-butyl nitrite) to the adjacent C3 position. This strategy provides a viable, albeit indirect, route to 3-nitro-2-aminopyridine derivatives with high regioselectivity.

Transformations from Pre-existing Nitrogen-Containing Moieties

Given the challenges associated with direct C3 nitration, a more common and efficient strategy for synthesizing this compound involves a two-step process starting from a precursor that already contains the 3-nitro group. This approach circumvents the regioselectivity issues entirely.

A key precursor for this route is 2-amino-3-nitropyridine . This intermediate can be synthesized via nucleophilic aromatic substitution. One reported method involves the reaction of 2-chloro-3-nitropyridine with an ammonia solution in a sealed tube at elevated temperatures (90 °C), which affords 2-amino-3-nitropyridine in high yield (97%). chemicalbook.com

Once the 2-amino-3-nitropyridine precursor is obtained, the final step is the introduction of the propyl group onto the amino nitrogen (N-alkylation). This is a standard transformation that can be achieved by reacting 2-amino-3-nitropyridine with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) serves to deprotonate the amino group, increasing its nucleophilicity towards the alkyl halide.

An alternative, though less common, conceptual approach involves the transformation of other nitrogen-containing functional groups into a nitro group. For example, an aryl amino group can be oxidized to a nitro group. mdpi.com In this hypothetical pathway, one could start with 2-(propylamino)pyridin-3-amine and perform a selective oxidation of the 3-amino group to a 3-nitro group. However, achieving selectivity in such an oxidation would be challenging, and this route is not the preferred method for this target compound.

Characterization and Purity Assessment of Synthetic Products for Research Applications

The unambiguous identification and purity assessment of synthesized this compound are essential for its use in research applications. A combination of spectroscopic and analytical techniques is employed for this purpose. While specific data for this exact compound is not widely published in the primary literature, the expected characterization methods are standard for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.

¹H NMR would confirm the presence of the propyl group (typically showing a triplet for the CH₃ group, a sextet for the central CH₂ group, and a triplet for the N-CH₂ group) and the three distinct aromatic protons on the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,3-substitution pattern.

¹³C NMR would show the expected number of carbon signals: three for the propyl group and five for the pyridine ring carbons, with the carbon bearing the nitro group being significantly deshielded.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, confirming its elemental formula (C₈H₁₁N₃O₂). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer additional structural information. For instance, the analogous compound 3-nitro-N-phenylpyridin-2-amine shows a prominent peak corresponding to the loss of the nitro group. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Chromatographic Techniques : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity of the final product. A single, sharp peak in an HPLC chromatogram under various conditions is a strong indicator of high purity.

Elemental Analysis : This method provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values must match the theoretical values calculated from the molecular formula to within an acceptable margin of error (typically ±0.4%).

Chemical Reactivity and Mechanistic Investigations of 3 Nitro N Propylpyridin 2 Amine

Reactivity of the Nitro Group

The nitro group, a powerful electron-withdrawing substituent, profoundly influences the chemical properties of the entire molecule. Its reactivity is most prominently observed in reduction reactions and its significant impact on the electron density of the pyridine (B92270) ring.

Reduction Reactions to Amino or Other Nitrogen-Containing Functionalities

The transformation of the nitro group into an amino group represents a synthetically valuable reaction, opening pathways to a variety of functionalized pyridines. While specific studies on 3-nitro-N-propylpyridin-2-amine are not extensively documented in publicly available literature, the reduction of nitroarenes is a well-established chemical transformation. These reactions typically proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.

Commonly employed methods for the reduction of nitroarenes, which are applicable to this compound, include catalytic hydrogenation. This process often utilizes catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel. nih.gov The reaction is typically carried out under a hydrogen atmosphere, with the choice of solvent and reaction conditions (temperature and pressure) being crucial for achieving high yields and selectivity. For instance, the hydrogenation of aromatic nitro compounds can be effectively carried out in solvents like tetrahydrofuran (B95107) at elevated temperatures and pressures. nih.gov The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates, leading to purer amino products. nih.gov

Alternative reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. Other methods involve the use of metals such as iron, zinc, or tin in acidic media. The choice of reducing agent can sometimes allow for the selective formation of intermediate products like hydroxylamines or azoxybenzenes.

Reagent/CatalystConditionsProduct
H₂, Pd/CTHF, 120°C, 20 bar3-amino-N-propylpyridin-2-amine
LiAlH₄Ether3-amino-N-propylpyridin-2-amine
Fe, HClEthanol/Water3-amino-N-propylpyridin-2-amine

Influence of the Nitro Group on Ring Activation and Deactivation

The strong electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation is a consequence of the inductive and resonance effects of the NO₂ group, which reduce the electron density of the aromatic system, making it less susceptible to attack by electrophiles.

Conversely, the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group (positions 4 and 6). The electron-withdrawing effect of the nitro group stabilizes the negatively charged Meisenheimer complex, which is the key intermediate in SNAr reactions. This stabilization lowers the activation energy for the reaction, facilitating the displacement of a suitable leaving group by a nucleophile. While this compound itself does not possess a leaving group at the activated positions, this principle is crucial for understanding the reactivity of related substituted nitropyridines.

Reactivity of the Secondary Amine (N-propylamino) Moiety

The secondary amine group in this compound is a key site for further functionalization through various reactions, including alkylation, acylation, and cyclization.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the N-propylamino group makes it nucleophilic and thus susceptible to reactions with electrophiles. N-alkylation can be achieved by treating the compound with alkyl halides in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity.

N-acylation, the introduction of an acyl group, can be readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The resulting N-acyl derivatives are amides. The reactivity of the secondary amine in acylation reactions can be influenced by the electronic effects of the substituents on the pyridine ring.

ReagentProduct Type
Propyl iodide, K₂CO₃N,N-dipropyl-3-nitropyridin-2-amine
Acetyl chloride, PyridineN-acetyl-N-propyl-3-nitropyridin-2-amine
Acetic anhydrideN-acetyl-N-propyl-3-nitropyridin-2-amine

Condensation and Cyclization Reactions Involving the Amine

The N-propylamino group, in conjunction with the adjacent nitro group, can participate in intramolecular condensation and cyclization reactions, leading to the formation of fused heterocyclic systems. For example, reduction of the nitro group to an amino group would generate a 1,2-diamine derivative, propane-1,2-diamine, which is a versatile precursor for the synthesis of various heterocyclic compounds, such as imidazoles or pyrazines, upon reaction with suitable reagents.

Furthermore, literature on related 2-aminopyridine (B139424) derivatives suggests that they can undergo cyclization reactions to form fused ring systems like pyrido[2,3-d]pyrimidines. mdpi.com For instance, the reaction of a 2-aminopyridine with a β-ketoester can lead to the formation of a pyridopyrimidinone ring system. While direct examples for this compound are scarce, these established synthetic routes for analogous compounds indicate the potential for similar transformations.

Reactivity of the Pyridine Heterocycle

The pyridine ring itself possesses inherent reactivity patterns that are modulated by its substituents. As a heteroaromatic system, it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the strongly deactivating nitro group further diminishes its reactivity towards electrophiles.

However, the pyridine nitrogen can still undergo reactions such as N-oxidation using peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. The N-oxide can then serve as a handle for further functionalization of the ring.

Nucleophilic substitution reactions on the pyridine ring of this compound, particularly at positions activated by the nitro group, would be expected if a suitable leaving group were present. In the absence of such a group, direct nucleophilic substitution on the ring is less likely under standard conditions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring.

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). numberanalytics.com The presence of an amino group, which is an activating group, would typically enhance the ring's reactivity towards electrophiles. However, in strongly acidic media, which are common conditions for EAS reactions like nitration, the basic nitrogen of the pyridine ring and the exocyclic amino group are protonated. This protonation leads to the formation of a pyridinium (B92312) cation, which strongly deactivates the ring towards electrophilic attack. vaia.comrsc.orgbartleby.com

In the case of this compound, the pyridine ring is further deactivated by the presence of the electron-withdrawing nitro group at the 3-position. Therefore, electrophilic aromatic substitution on this compound is expected to be very challenging and require harsh reaction conditions. numberanalytics.com

Should an electrophilic substitution reaction occur, the position of substitution will be directed by the existing substituents. The N-propylamino group at the 2-position is an ortho-, para-director, while the nitro group at the 3-position is a meta-director. The directing effects of these groups on the remaining open positions of the pyridine ring (positions 4, 5, and 6) are summarized in the table below.

PositionDirecting Effect of 2-N-propylamino groupDirecting Effect of 3-nitro groupOverall Predicted Susceptibility to Electrophilic Attack
4ortho (activating)ortho (deactivating)Possible, but deactivated by nitro group
5meta (deactivating)meta (deactivating)Strongly deactivated
6para (activating)ortho (deactivating)Most likely position for substitution, if it occurs

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring.

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group is a potent activator for SNAr reactions, especially when positioned ortho or para to a suitable leaving group. In this compound, the nitro group is at the 3-position.

The N-propylamino group at the 2-position could potentially act as a leaving group in a nucleophilic substitution reaction, although amines are generally poor leaving groups. However, catalytic methods have been developed for the amination of aminopyridines via η⁶-coordination catalysis, where the amino group can be displaced. thieme-connect.comresearchgate.netthieme-connect.de

The most likely scenario for nucleophilic attack on this compound is the displacement of a different leaving group, should one be present on the ring, or through mechanisms like Vicarious Nucleophilic Substitution (VNS). The VNS reaction allows for the introduction of a nucleophile to a carbon atom bearing a hydrogen atom in electron-deficient aromatic rings. acs.org For 3-nitropyridine (B142982), VNS with carbanions has been shown to occur, leading to C-H alkylation. acs.org In the case of this compound, a nucleophile could potentially attack the positions activated by the nitro group.

The table below summarizes the potential for nucleophilic attack at the different positions of the pyridine ring, assuming a hypothetical leaving group or a VNS-type reaction.

PositionActivation by 3-nitro groupPredicted Susceptibility to Nucleophilic Attack
2orthoActivated, potential for displacement of the N-propylamino group under specific catalytic conditions
4paraHighly activated for nucleophilic attack
5metaNot activated
6orthoActivated for nucleophilic attack

Therefore, the 4- and 6-positions are the most activated sites for nucleophilic attack due to the para and ortho relationship to the strong electron-withdrawing nitro group, respectively. Reactions of 3-nitropyridines with amines via the vicarious substitution method have shown high regioselectivity for the position para to the nitro group. researchgate.net

Detailed Mechanistic Pathways of Key Transformations and Side Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its chemical behavior and potential for forming side products.

Mechanism of Electrophilic Aromatic Substitution:

As discussed, EAS on this substrate is unlikely. If it were to occur, the mechanism would follow the typical two-step pathway for EAS reactions:

Formation of the σ-complex (arenium ion): The electrophile attacks the π-system of the pyridine ring, forming a resonance-stabilized carbocation intermediate. Attack at the 6-position would be the most favored.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

A significant side reaction in the nitration of pyridines, particularly when using dinitrogen pentoxide, involves the initial formation of an N-nitropyridinium salt. psu.edursc.orgrsc.org This intermediate can then rearrange to the 3-nitropyridine product through a complex mechanism, which is proposed to involve a thieme-connect.compsu.edu sigmatropic shift of the nitro group. rsc.orgrsc.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Formation of the Meisenheimer complex: A nucleophile attacks the electron-deficient carbon atom of the pyridine ring that bears a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electron-withdrawing nitro group.

Departure of the leaving group: The leaving group is eliminated, and the aromaticity of the ring is restored.

Mechanism of Vicarious Nucleophilic Substitution (VNS):

The VNS reaction provides a pathway for the C-H functionalization of nitroarenes. The mechanism involves: acs.org

Addition of a carbanion: A carbanion stabilized by a leaving group (e.g., a sulfonyl group) adds to the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group, forming an anionic adduct.

Base-induced β-elimination: A base removes a proton from the newly formed C-H bond, followed by the elimination of the leaving group from the carbanion, leading to the formation of the substituted product.

Potential Side Reactions:

A notable side reaction in the chemistry of nitropyridines is nitro-group migration . In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. clockss.org While the specific conditions for such a migration in this compound are not documented, the possibility of such rearrangements should be considered, especially under thermal conditions or in the presence of certain reagents.

Derivatization Strategies and Analogue Synthesis of 3 Nitro N Propylpyridin 2 Amine

Structural Modifications of the N-Propyl Chain

The N-propyl chain of 3-nitro-N-propylpyridin-2-amine serves as a key point for structural modification to influence properties such as solubility, lipophilicity, and steric bulk. While direct functionalization of the existing propyl chain can be challenging, a more common and versatile approach is the synthesis of analogues with varied N-alkyl substituents starting from the parent 2-amino-3-nitropyridine (B1266227).

The synthesis of N-alkylated derivatives can be achieved through the reaction of 2-amino-3-nitropyridine with various alkylating agents. This approach allows for the introduction of a wide range of linear, branched, and cyclic alkyl groups, as well as chains bearing additional functional groups. For instance, N-alkylation can be performed using alkyl halides (e.g., iodides, bromides) in the presence of a base. A methodology for the N-alkylation of similar 2-amino-3-acylthiophenes under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been reported and could be adapted for this purpose psu.edu. Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for selective monoalkylation chemrxiv.org. Ruthenium(II) complexes have also been shown to catalyze the N-alkylation of 2-aminopyridine (B139424) with alcohols researchgate.net.

The table below illustrates a series of potential analogues that could be synthesized by varying the N-alkyl substituent.

Analogue NameN-SubstituentPotential Synthetic Precursor
N-ethyl-3-nitropyridin-2-amineEthylEthyl iodide
N-isopropyl-3-nitropyridin-2-amineIsopropylIsopropyl bromide
N-cyclopropyl-3-nitropyridin-2-amineCyclopropylCyclopropyl bromide
N-(2-hydroxyethyl)-3-nitropyridin-2-amine2-Hydroxyethyl2-Bromoethanol
N-benzyl-3-nitropyridin-2-amineBenzylBenzyl chloride

Table 1: Examples of N-Substituted Analogues of this compound

Furthermore, while not extensively documented for this specific molecule, the propyl chain itself could potentially undergo functionalization in later synthetic steps. Standard alkane functionalization reactions, such as free-radical halogenation or oxidation, could introduce substituents onto the propyl group, although controlling the regioselectivity of such reactions would be a significant challenge.

Introduction of Diverse Substituents on the Pyridine (B92270) Ring (e.g., Halogenation, Alkylation)

Introducing substituents onto the pyridine ring of this compound can significantly alter its electronic properties and reactivity. The presence of the activating amino group and the deactivating nitro group directs the position of further substitution.

Halogenation: The halogenation of pyridines is a fundamental transformation in organic synthesis. For the 3-nitropyridine (B142982) scaffold, electrophilic aromatic substitution is generally difficult due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. However, specific methods have been developed for the regioselective halogenation of pyridines. A notable strategy involves the formation of a Zincke imine intermediate, which temporarily transforms the electron-deficient pyridine into a more reactive alkene-like system, allowing for highly regioselective halogenation at the 3-position (relative to the pyridine nitrogen) under mild conditions mdpi.comnih.govnih.gov. Following halogenation, the pyridine ring can be reformed. In the case of this compound, the positions available for halogenation would be C-4, C-5, and C-6. The directing effects of the existing amino and nitro groups would need to be considered. For instance, nitration of 2-amino-5-bromopyridine (B118841) occurs at the 3-position orgsyn.org.

Alkylation: Similar to halogenation, the direct alkylation of the pyridine ring is influenced by the existing substituents. Rh(I)-catalyzed ortho-alkylation of pyridines containing a single nitrogen heteroatom has been demonstrated, suggesting a potential route to introduce alkyl groups at the C-6 position of the this compound core nih.gov. The reaction proceeds via a proposed N-heterocyclic carbene intermediate. The scope of this reaction includes various olefins as alkylating agents.

The following table presents potential halogenated and alkylated derivatives and the expected regioselectivity based on known pyridine chemistry.

Table 2: Potential Halogenated and Alkylated Derivatives

Design and Synthesis of Fused Heterocyclic Systems from this compound

The 2-amino-3-nitropyridine core of the title compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The amino group at the C-2 position and the adjacent ring nitrogen can participate in cyclization reactions to form five- or six-membered rings.

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established area of research. organic-chemistry.orgrsc.org Several methods are available, including the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comnih.gov This one-pot reaction allows for the rapid generation of a library of diversely substituted imidazo[1,2-a]pyridines. The presence of the 3-nitro group on the starting 2-aminopyridine derivative would be expected to influence the electronic nature of the resulting fused system. For example, the reaction of 2-aminopyridine with nitroolefins catalyzed by iron can produce 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org The reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds also yields 8-nitro-2,3-dihydroimidazo[1,2-a]pyridines. researchgate.net

Pyrido[1,2-a]pyrimidines: Another important class of fused heterocycles accessible from 2-aminopyridines are the pyrido[1,2-a]pyrimidines. These can be synthesized through various cyclization strategies. A one-pot process from a 2-aminopyridine derivative or its hydrazoic acid salt has been developed. google.com The reaction of 5-aminopyrimidines with various electrophiles can also lead to pyrido[3,2-d]pyrimidines, showcasing the versatility of amino-heterocycles in constructing fused systems. rsc.org The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from o-aminonicotinonitrile highlights another cyclization strategy. nih.gov

The table below outlines potential fused heterocyclic systems derived from this compound.

Fused SystemGeneral StructurePotential Synthetic Approach
Imidazo[1,2-a]pyridineGroebke-Blackburn-Bienaymé reaction
Pyrido[1,2-a]pyrimidineCyclization with a β-dicarbonyl compound
Pyrido[2,3-d]pyrimidineReaction with a suitable three-carbon electrophile

Table 3: Potential Fused Heterocyclic Systems

Development of Structure-Reactivity and Structure-Property Relationships in Analogous Series

The synthesis of a library of analogues based on the this compound scaffold is fundamental to establishing clear structure-reactivity and structure-property relationships. By systematically altering the N-alkyl chain, the substituents on the pyridine ring, and by forming fused systems, the influence of these structural changes on the compound's chemical and physical properties can be elucidated.

Structure-Reactivity Relationships: The reactivity of the pyridine ring is significantly influenced by the electronic nature of its substituents.

N-Alkyl Chain: Variation in the length and branching of the N-alkyl chain can sterically hinder or facilitate reactions at the adjacent amino group or the C-3 position of the pyridine ring.

Fused Systems: The formation of fused rings will rigidify the structure and alter the electronic distribution across the entire molecule, leading to different reactivity profiles compared to the parent monocyclic compound.

Structure-Property Relationships: The physical and spectroscopic properties of the analogues are also expected to vary with structural modifications.

Spectroscopic Properties: The UV-Vis absorption and fluorescence emission spectra are sensitive to the electronic environment of the chromophore. Theoretical studies on 2-amino-3-nitropyridine have shown that charge transfer occurs within the molecule, and this is influenced by substituents. researchgate.netresearchgate.net The introduction of different functional groups on the pyridine ring or modifications to the N-alkyl chain will alter the HOMO-LUMO gap and thus the spectroscopic properties. Studies on nitropyridine amino N-oxide derivatives have shown that intermolecular interactions, influenced by the substituents, strongly affect the physicochemical properties. bohrium.comnih.gov

Solubility and Lipophilicity: Modifications to the N-alkyl chain and the introduction of polar or nonpolar substituents on the pyridine ring will directly impact the solubility of the compounds in various solvents and their octanol/water partition coefficient (logP). These properties are critical for many applications.

By systematically synthesizing and analyzing these analogues, a comprehensive understanding of the structure-function relationships within this class of nitropyridine derivatives can be developed.

Computational Chemistry and Molecular Modeling of 3 Nitro N Propylpyridin 2 Amine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. DFT methods have been successfully applied to a wide range of pyridine (B92270) derivatives to investigate their properties. nih.govijcce.ac.ir For 3-nitro-N-propylpyridin-2-amine and its analogues, DFT provides a robust framework for analyzing their electronic structure, reaction energetics, and spectroscopic signatures.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com

For analogues of this compound, such as 2-amino-3-nitropyridine (B1266227), DFT calculations have shown that the HOMO is typically localized over the aminopyridine ring, while the LUMO is concentrated around the nitro group. This distribution suggests that the aminopyridine moiety acts as the primary electron donor, and the nitro group as the electron acceptor, facilitating intramolecular charge transfer. This charge transfer is a key characteristic of many functional organic molecules. The calculated HOMO and LUMO energies for related compounds show that such charge transfers are energetically favorable. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map of a nitro-substituted aminopyridine, the region around the nitro group exhibits a strong negative potential (red/yellow), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the amino group and the hydrogen atoms of the pyridine ring show a positive potential (blue), marking them as sites for nucleophilic interactions. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies for a Nitropyridine Analogue

ParameterEnergy (eV)
HOMO-6.880
LUMO-1.475
Energy Gap (ΔE)5.405

Note: Data is representative of a related brominated hydroxypyridine and serves to illustrate typical values obtained from DFT calculations. biorxiv.org

DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the determination of thermodynamic and kinetic parameters. This is particularly useful for understanding the synthesis of this compound and the reactivity of its analogues. For instance, the heat of formation for various nitropyridine derivatives has been calculated using isodesmic reactions, a computational strategy that helps to minimize errors. researchgate.net These studies have shown that the thermodynamic stability of nitropyridines is influenced by the position and number of nitro groups. researchgate.net

In the context of reaction pathways, computational studies on related systems, such as the cycloaddition reactions of nitro-substituted compounds, have elucidated the role of thermodynamics in product formation. nih.govmdpi.com Such calculations can predict whether a reaction is thermodynamically favorable by calculating the change in Gibbs free energy (ΔG). For the synthesis of complex heterocyclic systems, DFT can help in understanding the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways.

A computational study on amine N-oxides, which share some electronic similarities with nitropyridines due to the presence of a polarized N-O bond, has demonstrated the use of DFT to calculate bond dissociation energies (BDEs). mdpi.comresearchgate.net These calculations provide insights into the strength of chemical bonds and can help predict the thermal stability of compounds like this compound.

Computational methods are a powerful aid in the interpretation of experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), which are crucial for confirming the structure of newly synthesized compounds. DFT calculations can predict vibrational frequencies and NMR chemical shifts with a high degree of accuracy. nih.gov

For analogues of this compound, theoretical IR spectra have been simulated and compared with experimental data, aiding in the assignment of vibrational modes to specific functional groups. researchgate.net Similarly, NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often showing good agreement with experimental values. researchgate.net These predictions are invaluable for resolving ambiguities in spectral interpretation and confirming the correct isomeric form of a compound. Recent studies on other pyridine derivatives have successfully used DFT to correlate calculated spectroscopic data with experimental findings, solidifying the structural assignment. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable propyl group. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also crucial for understanding how a molecule interacts with its environment, a phenomenon known as solvation. The presence of a solvent can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's properties. For instance, a study on aminopyridine semicarbazones used MD simulations to understand their binding modes in a biological target, highlighting the importance of dynamic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. wjpsonline.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or reactivity.

For a class of compounds like the analogues of this compound, a QSAR study could be employed to predict their potential as, for example, antimicrobial or anticancer agents, based on the activities of known pyridine derivatives. chemrevlett.com The molecular descriptors used in such studies can be derived from DFT calculations and can include electronic properties (like HOMO/LUMO energies), steric properties, and lipophilicity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wjpsonline.comchemrevlett.com

Table 2: Common Molecular Descriptors Used in QSAR/QSRR Studies

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Mulliken charges
Topological Molecular connectivity indices, Wiener index
Geometrical Molecular surface area, Molecular volume
Physicochemical LogP (lipophilicity), Molar refractivity

In Silico Screening and Virtual Library Design for Targeted Applications

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. ijfmr.comijfmr.com This approach is much faster and more cost-effective than traditional high-throughput screening.

For a molecule like this compound, virtual screening could be used to explore its potential for various therapeutic applications. A virtual library of analogues could be designed by systematically modifying the substituents on the pyridine ring. This library could then be screened against the binding site of a target protein using molecular docking simulations. ijfmr.comijfmr.com The results of the docking simulations, typically a binding score or estimated binding energy, would rank the compounds in the library, identifying the most promising candidates for synthesis and experimental testing. nih.gov This approach has been successfully used to identify potent inhibitors from libraries of pyridine and pyrimidine (B1678525) derivatives for targets like cyclin-dependent kinase 9 (CDK9). ijfmr.comijfmr.com

Advanced Applications and Research Directions of 3 Nitro N Propylpyridin 2 Amine and Its Derivatives

Applications in Medicinal Chemistry

Derivatives of nitropyridine are a significant focus in medicinal chemistry due to their capacity to serve as precursors for a multitude of bioactive compounds and their inherent therapeutic properties. mdpi.comnih.gov

Potential as Anticancer Agents

Nitropyridine derivatives have emerged as a promising class of compounds in anticancer research. mdpi.com Their mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov Research has shown that certain nitropyridine-containing compounds can inhibit cytosolic thioredoxin reductase 1, an enzyme crucial for cancer cell viability. nih.gov

Furthermore, synthetic strategies have been developed to produce nitropyridine derivatives with targeted anticancer activity. For instance, 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, synthesized from 2-chloro-5-nitropyridine (B43025), has served as a lead compound for designing new Mannich bases active against prostate cancer cell lines such as PC3, LNCaP, and DU145. nih.gov Another study focused on designing N-aryl-N'-arylmethylurea derivatives, incorporating a pyridine (B92270) moiety, which demonstrated significant antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). nih.gov

Derivative ClassCancer Cell LineObserved Effect
Mannich bases from 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylaminePC3, LNCaP, DU145 (Prostate)Moderate cytotoxic activity. nih.gov
N-aryl-N'-arylmethylurea derivativesA549, MCF7, HCT116, PC3Excellent antiproliferative activity, with some compounds showing IC50 values less than 3 µM. nih.gov

Antimicrobial and Antibacterial Activities

Nitro-containing compounds, including nitropyridine derivatives, are recognized for their potent antimicrobial effects. nih.gov The general mechanism involves the reduction of the nitro group within microbial cells to produce toxic intermediates that damage cellular components like DNA. nih.gov

Numerous studies have highlighted the broad-spectrum activity of pyridine derivatives. Nicotinic acid benzylidene hydrazide derivatives featuring nitro substituents have demonstrated significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, N-hydroxy-pyridoxazinone derivatives, synthesized from 3-hydroxy-2-nitropyridine, have shown high antibacterial activity against Enterococcus faecalis (MIC 7.8 μg/mL) and S. aureus (MIC 31.2 μg/mL). mdpi.comnih.gov

The antibacterial activity of nitro-containing molecules is one of their most widely observed effects. nih.gov For example, 5-nitro-3-phenyliminoindol-2(3H)-ones have been shown to inhibit the growth of Gram-positive bacteria, although they display little to no activity against Gram-negative bacteria. nih.gov In the fight against resistant pathogens, new derivatives are constantly being explored. Mutually isomeric series of 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines have demonstrated the ability to inhibit the growth of all ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria), with the exception of Pseudomonas aeruginosa. mdpi.com

Compound/Derivative ClassTarget MicroorganismActivity/MIC
Nitro-substituted Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs fluconazole (B54011) and norfloxacin. nih.gov
N-hydroxy-pyridoxazinone (R = n-Bu)E. faecalisMIC 7.8 μg/mL. mdpi.comnih.gov
N-hydroxy-pyridoxazinone (R = n-Bu)S. aureusMIC 31.2 μg/mL. mdpi.comnih.gov
5-nitro-3-phenyliminoindol-2(3H)-onesGram-positive bacteriaGrowth inhibition observed. nih.gov
(3-nitro-1,2,4-triazol-1-yl)pyrimidinesESKAPE Pathogens (e.g., S. aureus, E. faecium, E. coli, A. baumannii, K. pneumoniae)Growth inhibition observed. mdpi.com

Antiviral and Anti-inflammatory Properties

The pyridine nucleus is a key component in many compounds with antiviral and anti-inflammatory properties. nih.govlongdom.org The ongoing search for new treatments for viral diseases has spurred significant research into pyrimidine (B1678525) and pyridine derivatives, which have been reported to inhibit a wide range of viruses, including influenza, herpes, and HIV. nih.gov For instance, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com These compounds were found to target the early stages of viral replication, including RNA and protein synthesis. mdpi.com

In the context of inflammation, derivatives of pyridine and related heterocycles have shown significant promise. Pyrazole derivatives, which are structurally related to pyridines, have long been used as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com More recent research has focused on novel derivatives. For example, certain 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema tests in rats. nih.gov The mechanism for this activity may be related to the iron-chelating properties of these compounds, as key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent. nih.gov Similarly, pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also been synthesized and shown to possess significant anti-inflammatory activities. researchgate.net

Compound ClassBiological ActivityResearch Finding
2-Benzoxyl-phenylpyridine derivativesAntiviral (CVB3, ADV7)Effectively inhibit virus-induced cytopathic effects and reduce viral progeny. mdpi.com
3-Hydroxy-pyridine-4-one derivativesAnti-inflammatorySignificantly inhibited carrageenan-induced paw edema. nih.gov
Pyrimidine derivativesAnti-inflammatory (COX-2 Inhibition)Showed high selectivity towards COX-2, comparable to meloxicam. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesAnti-inflammatorySome derivatives showed significant activity in in vivo tests. researchgate.net

Enzyme Inhibition and Receptor Modulation Studies

The ability of nitropyridine derivatives to interact with and modulate the function of enzymes and receptors is a cornerstone of their therapeutic potential. The nitro group can act as a masked electrophile, enabling covalent inhibition of specific enzymes. nih.gov A notable example is the inhibition of isocitrate lyase (ICL), a crucial enzyme for Mycobacterium tuberculosis. While the specific compound studied was 3-nitropropionate, the mechanism, involving the deprotonation of the nitroalkane to form a reactive nitronate intermediate, provides a blueprint for designing targeted covalent inhibitors using a nitro group. nih.gov

Nitropyridine derivatives have been successfully developed as inhibitors for a range of other enzymes. Synthesized derivatives have shown potent inhibition of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both of which are important targets in various diseases. nih.gov Furthermore, 3-nitropyridylpiperazine derivatives have been evaluated as urease inhibitors, with some compounds showing significantly lower IC₅₀ values than the standard inhibitor, thiourea. nih.gov

In the realm of receptor modulation, pyridine-based compounds have been designed to target specific receptors to elicit a therapeutic response. A series of N-aryl-2-pyridone-3-carboxamide derivatives were synthesized and tested as agonists for the human cannabinoid receptor type II (CB2R). nih.gov Activation of CB2R is known to mediate analgesic and anti-inflammatory effects without the psychoactive side effects associated with CB1R activation. nih.gov

TargetCompound ClassKey Finding
Isocitrate Lyase (ICL)3-Nitropropionate (analogue)The nitro group acts as a masked electrophile, leading to covalent enzyme inhibition. nih.gov
Janus kinase 2 (JAK2)Nitropyridine derivativesPotent inhibition with IC50 values of 8.5–12.2 µM. nih.gov
Glycogen synthase kinase-3 (GSK3)Nitropyridine derivativesThe most active inhibitor showed an IC50 of 8 nM. nih.gov
Urease3-Nitropyridylpiperazine derivativesIC₅₀ values around 2.0–2.3 μM, superior to the standard. nih.gov
Cannabinoid Receptor Type II (CB2R)N-aryl-2-pyridone-3-carboxamide derivativesAct as agonists with potencies similar to endogenous agonists. nih.gov

Role as Synthetic Intermediates for Advanced Pharmaceutical Compounds

Nitropyridines, including structures like 3-nitro-N-propylpyridin-2-amine, are highly valuable as synthetic intermediates in the construction of more complex pharmaceutical compounds. mdpi.comnih.gov The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group via reduction. mdpi.com This amino group can then be further modified, allowing for the synthesis of a diverse library of compounds.

For example, 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine are common starting materials. mdpi.comnih.gov The chlorine atom can be displaced through nucleophilic substitution, and the nitro group can be subsequently reduced and acylated, cyclized, or otherwise functionalized. This strategy has been employed to create inhibitors for enzymes like GSK3 and to synthesize lead compounds for anticancer drugs. nih.gov The compound 3-nitro-N-(pyridin-2-yl)pyridin-2-amine is explicitly identified as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. evitachem.com The ability to use nitropyridines as precursors for a wide range of mono- and polynuclear heterocyclic systems underpins their importance in drug discovery and development. mdpi.com

Applications in Agrochemical Research and Development

The utility of pyridine-based heterocycles extends beyond medicine into the field of agrochemicals. mdpi.com While specific research on this compound in this area is not widely documented, the broader class of nitroaromatic and nitropyridine compounds has established applications. Nitro-containing molecules are known to function as herbicides. nih.gov

Research into related structures provides a strong rationale for exploring nitropyridines in agrochemical development. N-Aryl-C-nitroazoles, a class of compounds sharing structural motifs with nitropyridines, have been successfully utilized as pesticides, herbicides, and fungicides. mdpi.com Furthermore, various 2-amino-5-substituted pyridine derivatives have been synthesized and evaluated for their activity against phytopathogenic fungi and bacteria, demonstrating their potential to protect crops from disease. researchgate.net The inherent biological activity of the nitropyridine scaffold makes it a promising platform for the discovery of new and effective agrochemical agents.

Utility in Materials Science and Industrial Chemistry

The reactivity of the nitro and amine groups, along with the aromatic pyridine ring, makes this compound a versatile building block in materials science.

Corrosion Inhibition Properties

Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with multiple bonds, are known to be effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.netmdpi.com These molecules function by adsorbing onto the metal surface, forming a protective barrier. bohrium.com Pyridine derivatives have been extensively studied and reported as good corrosion inhibitors for steel. researchgate.net

The molecular structure of this compound, containing multiple nitrogen atoms and a π-electron system, makes it an excellent candidate for a corrosion inhibitor. Nicotinonitrile derivatives have demonstrated significant inhibition efficiency for C-steel in hydrochloric acid, with efficiency increasing with concentration. bohrium.com Similarly, other N-heterocyclic compounds like 4-(Pyridin-4-yl)thiazol-2-amine have shown promise as non-toxic and efficient inhibitors. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netbohrium.com

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds
InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (ADP)N80 steel15% HCl90.24 researchgate.net
N'-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazideMild steel1 M HClNot specified bohrium.com
1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO)Mild steel1.0 M HCl87 mdpi.com

Precursors for Advanced Dyes and Pigments

The chromophoric nitro group and the auxochromic amino group on the pyridine scaffold make this compound and its parent compound, 2-amino-3-nitropyridine (B1266227), valuable intermediates in the synthesis of dyes. nbinno.com 2-Amino-3-nitropyridine is used as a starting material for creating azo dyes, which are widely used in the textile industry. nbinno.com The specific shade and properties of the dye can be tuned by diazotizing the amino group and coupling it with various aromatic compounds. The presence of the propyl group in this compound could be used to modify properties such as solubility and lightfastness of the resulting dyes.

Building Blocks for Polymeric Materials with Specific Properties

The bifunctional nature of this compound (an amine group and a reactive nitro group) allows it to act as a monomer in polymerization reactions. The amine functionality is particularly useful for creating polymers like polyamides or polyimides through condensation polymerization.

Research has shown that aniline (B41778) derivatives can be polymerized to yield materials with interesting electronic and optical properties. nih.gov For example, poly[N,N-(phenylamino)disulfides] have been synthesized, resulting in colored polymers with a conjugated backbone. nih.gov Similarly, derivatives of this compound could potentially be used to synthesize novel polymers. The nitro group could be reduced to an amino group, providing a diamine monomer suitable for step-growth polymerization. Such polymers could find applications in areas like conductive plastics, specialty coatings, or as matrices for controlled release systems, similar to how biodegradable PDMMLA copolymers are used to form nanoparticles for drug delivery. researchgate.net

Future Perspectives and Emerging Research Opportunities for Nitro-Pyridinamines

The class of nitro-pyridinamines, including this compound, represents a promising platform for future research and development across multiple scientific disciplines.

Agrochemicals: There is a significant opportunity to systematically synthesize and screen a library of this compound derivatives for broad-spectrum pesticidal activity. Structure-activity relationship (SAR) studies could elucidate the specific structural features that enhance herbicidal, fungicidal, or insecticidal efficacy. nih.gov Furthermore, investigating their potential as plant growth regulators could lead to novel products for improving crop yield and resilience. google.com

Materials Science: In corrosion inhibition, future work could focus on synthesizing more complex derivatives and evaluating their performance under various industrial conditions, including high temperatures and pressures. bohrium.comgoogle.com There is also potential to develop "green" corrosion inhibitors from this class of compounds that are both effective and environmentally benign. researchgate.net

Polymer Chemistry: A key area for future research is the exploration of these compounds as monomers for high-performance polymers. By modifying the substituents on the pyridine ring, polymers with tailored thermal, mechanical, and electronic properties could be designed. The synthesis of copolymers could further expand the range of achievable properties. researchgate.net

Medicinal Chemistry: While outside the direct scope of this article, it is worth noting that nitropyridine structures are of interest in medicinal chemistry. evitachem.com Future research could explore the biological activities of these compounds, building on the knowledge that many nitrogen-containing heterocycles form the basis of therapeutic agents. nbinno.com

Q & A

Q. What are the recommended methods for synthesizing 3-nitro-N-propylpyridin-2-amine with high purity?

  • Methodological Answer : Synthesis typically involves nitration of N-propylpyridin-2-amine under controlled conditions. A two-step approach is common:

Propylation : React pyridin-2-amine with propyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

Nitration : Introduce a nitro group at the 3-position using mixed acid (H₂SO₄/HNO₃) at 0–5°C to minimize side reactions .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.2–8.5 ppm for pyridine) and nitro/propyl groups (δ 1.0–1.5 ppm for CH₃) .
  • IR : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 195.2 (calculated for C₈H₁₁N₃O₂) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C–N bond: ~1.34 Å) using SHELXL for refinement .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., nitro group’s meta-directing effects) .
  • Fukui Indices : Calculate f⁻ values to predict sites for nucleophilic attack (e.g., C-4 position due to nitro group’s electron-withdrawing effect) .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines/thiols) .

Q. What strategies resolve discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer :
  • Solvent Correction : Apply polarizable continuum model (PCM) in DFT to account for solvent effects in IR predictions .
  • Scale Factors : Adjust harmonic frequencies (e.g., 0.96–0.98 scaling for B3LYP) to match experimental peaks .
  • Anharmonicity : Use VPT2 (vibrational perturbation theory) for overtone/combination band analysis .

Q. How do hydrogen-bonding interactions influence crystal packing, and how can they be mapped experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve intermolecular H-bonds (e.g., N–H⋯O between amine and nitro groups, d ≈ 2.8 Å) using SHELXL .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals) via CrystalExplorer .
  • Thermal Analysis : Correlate melting point (mp) with packing efficiency (e.g., higher mp for dense H-bond networks) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for this compound in different solvents?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d₆ (hydrogen-bond acceptor) vs. CDCl₃ (non-polar). Downfield shifts in DMSO indicate solute-solvent H-bonding .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in propyl groups) causing signal splitting .

Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodYield (%)Purity (%)Key Reference
Propylation + Nitration7895
One-Pot Alkylation6588

Table 2 : Key Crystallographic Parameters (Hypothetical Data)

ParameterValueTechnique
C–N Bond Length1.34 ÅX-ray
N–H⋯O H-bond Distance2.82 ÅSHELXL

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.